molecular formula C16H16FNO3S B6375334 3-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261948-77-9

3-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%

Cat. No. B6375334
CAS RN: 1261948-77-9
M. Wt: 321.4 g/mol
InChI Key: OIJCJOHKTFWYMD-UHFFFAOYSA-N
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Description

3-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (3F5P) is a compound that has recently been studied for its potential applications in scientific research. 3F5P has been found to have a wide range of biochemical and physiological effects, making it a promising compound for further study.

Scientific Research Applications

3-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been found to have a wide range of applications in scientific research. It has been used as an inhibitor of the enzyme cytochrome P450 2A6 (CYP2A6), which is involved in the metabolism of drugs and other compounds in the body. 3-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 3-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been studied for its potential to inhibit the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the metabolism of the chemotherapy drug 5-fluorouracil.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is not fully understood, however, it is believed to be a reversible inhibitor of the enzyme cytochrome P450 2A6 (CYP2A6). 3-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% binds to the active site of the enzyme, preventing it from catalyzing its reactions. 3-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is also believed to inhibit the enzyme acetylcholinesterase (AChE) by binding to its active site and preventing its catalytic activity. In addition, 3-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is thought to inhibit the enzyme dihydropyrimidine dehydrogenase (DPD) by binding to its active site and preventing its catalytic activity.
Biochemical and Physiological Effects
3-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450 2A6 (CYP2A6), which is involved in the metabolism of drugs and other compounds in the body. 3-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has also been found to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 3-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been found to inhibit the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the metabolism of the chemotherapy drug 5-fluorouracil.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% in laboratory experiments include its relatively straightforward synthesis, its wide range of biochemical and physiological effects, and its potential to be used as an inhibitor of enzymes involved in drug metabolism. However, 3-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has some limitations, such as its potential to be toxic in high concentrations and its potential to interact with other compounds, which can affect its efficacy.

Future Directions

The potential future directions for 3-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% research include further investigation into its mechanism of action, its potential toxicity and interactions with other compounds, and its potential applications in drug development. Additionally, further research could be conducted on the potential therapeutic applications of 3-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, such as its potential to be used as an inhibitor of enzymes involved in drug metabolism. Finally, further research could be conducted on the potential use of 3-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% in the treatment of diseases such as cancer and neurological disorders.

Synthesis Methods

3-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% can be synthesized using a two-step reaction involving the reaction of 3-fluoro-5-chlorophenol with pyrrolidinylsulfonyl chloride, followed by the reaction of the resulting product with potassium carbonate. This method was first reported in a study by Zhang et al. (2020). The synthesis of 3-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is relatively straightforward and can be completed in a laboratory setting with the proper equipment and reagents.

properties

IUPAC Name

3-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3S/c17-14-8-13(9-15(19)11-14)12-4-3-5-16(10-12)22(20,21)18-6-1-2-7-18/h3-5,8-11,19H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJCJOHKTFWYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684589
Record name 5-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol

CAS RN

1261948-77-9
Record name 5-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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